1,1,3-Trichloropropane

Physical Property Separation Science Process Engineering

1,1,3-Trichloropropane (CAS 20395-25-9) is a chlorinated alkane with the molecular formula C3H5Cl3 and molecular weight 147.43 g/mol, belonging to the trichloropropane isomer family. This compound exists as a clear, colorless oil at ambient temperature with a melting point of −58.98 °C, boiling point of 145.55 °C (or 141.0 ± 8.0 °C at 760 mmHg depending on measurement method), density of 1.3544 g/cm³ (or 1.309 g/cm³ calculated), and vapor pressure of 7.46 mmHg at 25 °C.

Molecular Formula C3H5Cl3
Molecular Weight 147.43 g/mol
CAS No. 20395-25-9
Cat. No. B1619012
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1,3-Trichloropropane
CAS20395-25-9
Molecular FormulaC3H5Cl3
Molecular Weight147.43 g/mol
Structural Identifiers
SMILESC(CCl)C(Cl)Cl
InChIInChI=1S/C3H5Cl3/c4-2-1-3(5)6/h3H,1-2H2
InChIKeyURWHLZCXYCQNSY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,1,3-Trichloropropane (CAS 20395-25-9): Chlorinated Propane Intermediate Technical Specification and Procurement Reference


1,1,3-Trichloropropane (CAS 20395-25-9) is a chlorinated alkane with the molecular formula C3H5Cl3 and molecular weight 147.43 g/mol, belonging to the trichloropropane isomer family [1]. This compound exists as a clear, colorless oil at ambient temperature with a melting point of −58.98 °C, boiling point of 145.55 °C (or 141.0 ± 8.0 °C at 760 mmHg depending on measurement method), density of 1.3544 g/cm³ (or 1.309 g/cm³ calculated), and vapor pressure of 7.46 mmHg at 25 °C [2]. The compound is soluble in chloroform and ethyl acetate and requires refrigerated storage under an inert atmosphere to maintain stability [2].

1,1,3-Trichloropropane Procurement: Why Isomer Identity and Positional Chlorination Determine Synthetic Utility


Substituting 1,1,3-trichloropropane with other trichloropropane isomers (e.g., 1,2,3-trichloropropane or 1,1,2-trichloropropane) is not scientifically valid because the position of chlorine substitution dictates fundamentally different reactivity profiles, reaction pathways, and product outcomes. The geminal dichloro substitution at the C1 position in 1,1,3-trichloropropane creates a distinct electronic environment that influences dehydrochlorination regioselectivity, nucleophilic substitution patterns, and thermal stability relative to vicinally chlorinated analogs [1]. These positional differences manifest as measurable variations in boiling point, vapor pressure, and reaction kinetics that directly impact process design, separation efficiency, and downstream product purity in industrial and research applications.

1,1,3-Trichloropropane Comparative Performance: Quantitative Differentiation Evidence for Scientific and Industrial Selection


1,1,3-Trichloropropane vs. 1,2,3-Trichloropropane: Boiling Point Differential Enables Alternative Separation Strategies

1,1,3-Trichloropropane exhibits a boiling point of 141–146 °C at 760 mmHg (depending on measurement methodology), which is approximately 11–16 °C lower than that of 1,2,3-trichloropropane (156.8 °C at 760 mmHg) [1]. This substantial boiling point differential provides a practical basis for separation by fractional distillation in mixed-isomer streams or reaction mixtures where both isomers may be present. The lower boiling point of 1,1,3-trichloropropane reflects the effect of geminal dichloro substitution at the terminal carbon, which reduces intermolecular dipole-dipole interactions compared to the vicinal substitution pattern in 1,2,3-trichloropropane.

Physical Property Separation Science Process Engineering

1,1,3-Trichloropropane vs. 1,1,2-Trichloropropane: Vapor Pressure Difference Alters Volatility and Exposure Risk Profile

1,1,3-Trichloropropane has a vapor pressure of 7.46 mmHg at 25 °C, which is more than twice the vapor pressure of 1,1,2-trichloropropane (3.1 mmHg at 25 °C) [1]. This 2.4-fold higher vapor pressure indicates that 1,1,3-trichloropropane is significantly more volatile than its 1,1,2-isomer. The higher volatility correlates with a lower boiling point (141–146 °C vs. 133 °C for 1,1,2-trichloropropane, though note that 1,1,2-trichloropropane has a lower boiling point despite lower vapor pressure due to different intermolecular forces) .

Volatility Process Safety Environmental Fate

1,1,3-Trichloropropane in Chlorinated Propene Precursor Pathways: Patent-Documented Utility Distinguishes from Non-Applicable Isomers

Patent literature explicitly identifies 1,1,3-trichloro-1-propene—a direct dehydrochlorination product of 1,1,3-trichloropropane or its tetrachloro precursor—as a valuable synthetic intermediate for agrochemical and pharmaceutical manufacturing . Sumitomo Chemical Co. has patented a method for producing 1,1,3-trichloro-1-propene from 1,1,2,3-tetrachloropropane, demonstrating industrial interest in the 1,1,3-substitution pattern . In contrast, 1,2,3-trichloropropane is primarily documented as an industrial solvent, paint remover component, degreasing agent, and crosslinking agent in polymer production—a fundamentally different application profile [1]. This distinction in documented end-use pathways reflects the underlying chemical consequence of chlorine positioning: the geminal dichloro terminus in the 1,1,3-isomer family enables specific dehydrochlorination regiochemistry that yields conjugated products unsuitable from vicinal isomers.

Synthetic Intermediate Agrochemical Precursor Pharmaceutical Intermediate

1,1,3-Trichloropropane Stability and Storage: Refrigeration Requirement Indicates Distinct Handling Profile

1,1,3-Trichloropropane requires refrigerated storage under an inert atmosphere to maintain chemical integrity [1]. This storage requirement differs from that of 1,2,3-trichloropropane, which is typically stored at ambient temperature with standard ventilation and away from incompatible materials, without explicit refrigeration mandates [2]. The need for refrigerated storage of 1,1,3-trichloropropane may reflect enhanced susceptibility to thermal degradation, hydrolysis, or dehydrochlorination relative to the more thermally robust 1,2,3-isomer, which has a higher boiling point (156.8 °C vs. 141–146 °C) and documented persistence under most environmental conditions [3].

Chemical Stability Storage Requirements Procurement Specification

1,1,3-Trichloropropane Procurement Applications: Evidence-Backed Scenarios for Scientific and Industrial Use


Synthesis of 1,1,3-Trichloro-1-propene for Agrochemical and Pharmaceutical Intermediates

Based on patent-documented utility of 1,1,3-trichloro-1-propene as a synthetic intermediate for agrochemicals and pharmaceuticals, 1,1,3-trichloropropane (or its tetrachloro precursor derived from this isomer) enables access to this valuable propenoid building block . The geminal dichloro substitution pattern at C1 is structurally required to generate the 1,1,3-substituted propene via dehydrochlorination, a regiochemical outcome that 1,2,3-trichloropropane cannot replicate. This application scenario is appropriate for medicinal chemistry, agrochemical R&D, and fine chemical manufacturing where access to 1,1,3-substituted propenoid intermediates is required.

Precursor for Regiospecific Chlorinated Building Blocks Requiring Terminal Geminal Dichloro Functionality

The geminal dichloro group at the C1 position of 1,1,3-trichloropropane provides a unique reactive handle for nucleophilic substitution or elimination chemistry that differs fundamentally from the vicinal substitution pattern in 1,2,3-trichloropropane. This structural feature makes 1,1,3-trichloropropane suitable for applications requiring: (1) selective dehydrochlorination to form terminal dichloroalkenes, (2) hydrolysis to form terminal carbonyl compounds, or (3) nucleophilic displacement reactions where the geminal chlorine arrangement influences reaction kinetics and product distribution. The 2.4× higher vapor pressure compared to 1,1,2-trichloropropane (7.46 vs. 3.1 mmHg at 25 °C) further supports vapor-phase reaction applications where higher volatility is advantageous .

Analytical Reference Standard and Environmental Monitoring of Disinfection Byproducts

1,1,3-Trichloropropane has been identified as a disinfection byproduct in chlorinated drinking water [1]. This documented occurrence establishes the compound's relevance as an analytical reference standard for environmental monitoring, water quality assessment, and toxicological studies of chlorination byproducts. The specific isomer identity is critical for accurate quantification, as co-elution or misidentification of trichloropropane isomers in gas chromatographic analysis would compromise regulatory compliance and exposure assessment. The lower boiling point (141–146 °C) of 1,1,3-trichloropropane relative to 1,2,3-trichloropropane (156.8 °C) provides a measurable chromatographic retention time difference that can be exploited for isomer-specific method validation [2].

Reaction Mechanism Studies of Chlorinated Propane Isomer Formation and Dehydrochlorination Kinetics

1,1,3-Trichloropropane serves as a key reference compound for fundamental studies of chlorinated propane isomer formation pathways and dehydrochlorination kinetics. Research on the gas-phase reaction of 1,2-dichloropropane with chlorine demonstrates that multiple trichloropropane isomers—including 1,2,2-, 1,1,2-, and 1,2,3-trichloropropane—form via parallel wall reactions, establishing the importance of isomer-specific reference materials for mechanistic investigations [3]. The distinct physical properties of 1,1,3-trichloropropane (boiling point 141–146 °C, vapor pressure 7.46 mmHg at 25 °C) enable its unambiguous identification in complex reaction mixtures, supporting research into chlorination regioselectivity, radical-mediated substitution mechanisms, and structure-reactivity relationships in chlorinated aliphatic systems.

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